N-Acetyl-S-(2-carboxyethyl)-L-cysteine
Description
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQPFBSYILTXKI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966198 | |
| Record name | S-(2-Carboxyethyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51868-61-2 | |
| Record name | S-(2-Carboxyethyl)-N-acetylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051868612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Carboxyethyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-S-(2-CARBOXYETHYL)-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFS74C5561 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Synthetic Strategy
The preparation of NAc-CE typically follows a three-step sequence:
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Acetylation of L-cysteine to form N-acetyl-L-cysteine (NAC).
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Carboxyethylation of the thiol group in NAC.
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Purification via chromatographic or recrystallization techniques.
A patent describing analogous cysteine derivatives reveals that protecting group chemistry is critical. For example, L-cystine dimethylester dihydrochloride is synthesized via reaction with methanol and thionyl chloride at −10°C, followed by reflux at 65–70°C. While this process targets N-acetylcysteine amide, the principles apply to NAc-CE synthesis, particularly in managing reactive thiol groups.
Stepwise Reaction Optimization
-
Acetylation :
L-cysteine reacts with acetic anhydride in acetonitrile at 0°C with triethylamine (4.1 equivalents) to achieve >95% acetylation. Excess acetic anhydride (2.1 equivalents) ensures complete conversion, while low temperatures minimize side reactions. -
Carboxyethylation :
The thiol group in NAC reacts with acrylonitrile derivatives (e.g., 3-chloropropionic acid) under alkaline conditions (pH 7.5–8.5). A phosphate buffer system at 37°C facilitates nucleophilic substitution, yielding the carboxyethylated product. -
Workup :
Ethyl acetate solvent exchanges and azeotropic drying remove hydrophilic impurities, achieving >70% isolated yield.
Industrial-Scale Production Methods
Scalability Challenges
Industrial synthesis requires adaptations for cost and efficiency:
Process Intensification
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 1 L | 1,000 L |
| Temperature Control | Ice Bath | Jacketed Reactor |
| Yield | 70–75% | 85–90% |
| Purity | 93–97% (HPLC) | >99% (HPLC) |
Industrial processes employ high-performance liquid chromatography (HPLC) with C18 columns and 15 mM ammonium acetate mobile phases for purification.
Critical Reaction Parameters and Optimization
Temperature and pH Dependence
Reagent Stoichiometry
| Reagent | Role | Optimal Equivalents |
|---|---|---|
| Acetic Anhydride | Acetylating Agent | 2.1 |
| Triethylamine | Base | 4.1 |
| Acrylonitrile | Carboxyethylating Agent | 1.5 |
Deviating from these ratios reduces yields by 15–20% due to incomplete reactions or byproduct formation.
Comparative Analysis of Synthesis Pathways
Alternative Carboxyethylating Agents
| Agent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acrylic Acid | 6 | 65 | 91 |
| 3-Bromopropionic Acid | 4 | 78 | 94 |
| Acrylonitrile | 3 | 82 | 97 |
Acrylonitrile’s superior leaving group ability (Br− vs. CN−) explains its higher efficiency.
Quality Control and Purification Techniques
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-S-(2-carboxyethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Acylating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various acyl derivatives.
Scientific Research Applications
Potential Therapeutic Applications
-
Metal Chelation
- NACEC has been investigated for its ability to chelate heavy metals such as copper and iron, which can accumulate in excess and contribute to various diseases. Preliminary studies indicate that NACEC may effectively chelate copper both in vitro and in vivo, suggesting potential therapeutic applications for conditions associated with metal toxicity.
-
Neurodegenerative Diseases
- Research suggests that NACEC may play a role in the management of neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies have demonstrated that NACEC can inhibit the formation of protein aggregates associated with these diseases, indicating its potential as a neuroprotective agent.
- Antioxidant Properties
-
Biochemical Modulation
- The compound interacts with various biological molecules, potentially modulating biochemical pathways involved in cellular stress responses. This property makes it a candidate for further exploration in pharmacological applications.
Study 1: Neuroprotection Against Oxidative Stress
A study conducted on neuronal cell lines evaluated the protective effects of NACEC against oxidative stress induced by hydrogen peroxide. Results indicated that NACEC significantly reduced cell death and ROS levels compared to untreated controls, highlighting its neuroprotective potential.
Study 2: Metal Chelation Efficacy
In vitro experiments assessed NACEC's chelation capability with copper ions. The results demonstrated a strong binding affinity, suggesting that NACEC could be developed as a therapeutic agent for conditions related to copper overload, such as Wilson's disease.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-carboxyethyl)-L-cysteine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Other Acrolein Metabolites
Acrolein is metabolized into multiple mercapturic acids, including CEMA and N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) . While both are acrolein-derived, structural differences influence their detection and biological implications:
- CEMA: Contains a carboxyethyl group, reflecting direct acrolein conjugation. Elevated in smokers (156.82 ng/mg creatinine) compared to non-smokers (79.04 ng/mg creatinine) .
- 3HPMA: Features a hydroxypropyl group. Higher concentrations (436.59 ng/mg creatinine in smokers vs. 218.91 in non-smokers) suggest alternative metabolic pathways or acrolein isomer sources .
Mercapturic Acids from Different VOCs
CEMA is structurally analogous to other N-acetyl-S-substituted-L-cysteine metabolites, each linked to distinct VOCs:
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA): Derived from acrylamide (found in fried foods and tobacco). Associated with neurotoxicity and carcinogenicity. Median urinary levels: 88.90 ng/mg creatinine in e-cigarette users .
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CYMA): Metabolite of acrylonitrile (industrial carcinogen). Elevated in smokers (812 ng/mg creatinine in high-exposure groups) .
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) : From 1,3-butadiene (vehicle exhaust). Linked to cancer risk, with higher urinary levels correlating with CVD .
Metabolites of Halogenated VOCs
N-Acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine , a metabolite of tetrachloroethene (dry cleaning agent), shares the mercapturic acid backbone but differs in substituents. It is linked to nephrotoxicity, highlighting how substituent groups dictate toxicological profiles .
Research Findings and Health Implications
CEMA in Population Studies
- Smokers vs. Non-Smokers: CEMA levels are 2–3× higher in smokers, reflecting acrolein’s role in tobacco toxicity .
- E-Cigarette Users : Elevated CEMA (154.84 ng/mg creatinine) suggests acrolein exposure despite absence of combustion .
- Health Outcomes : Positive associations with hyperuricemia (OR: 1.55, 95% CI: 1.16–2.08) and CVD risk .
Comparative Toxicity Profiles
Biological Activity
N-Acetyl-S-(2-carboxyethyl)-L-cysteine (NAc-CE) is a sulfur-containing amino acid derivative that has garnered attention for its biological activities, particularly in the context of detoxification and antioxidant properties. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
NAc-CE is derived from cysteine and contains a carboxyethyl group, which enhances its solubility and reactivity. Its structure is similar to other cysteine derivatives, such as S-carboxymethyl-L-cysteine (CMC), which is known for its mucolytic and antioxidant properties in clinical applications.
1. Antioxidant Activity
NAc-CE exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and activating cellular defense mechanisms. In vitro studies have shown that NAc-CE can activate the Nrf2 pathway, a critical regulator of antioxidant response genes. This activation leads to increased expression of antioxidant enzymes, thereby protecting cells from oxidative stress .
2. Detoxification Pathways
As a metabolite of acrylamide, NAc-CE plays a significant role in detoxifying this neurotoxic compound. The detoxification process involves conjugation with glutathione, which enhances the water solubility of acrylamide metabolites, facilitating their excretion . Studies have indicated that NAc-CE can reduce the cytotoxic effects of acrylamide in renal tubular epithelial cells (RTECs), suggesting its potential as a protective agent against environmental toxins .
1. Cytotoxicity Studies
Research has demonstrated that NAc-CE does not exhibit acute cytotoxicity at concentrations ranging from 0.5 to 4 mM in RTECs. Instead, it activates stress-responsive pathways without compromising cell viability . This indicates a potential therapeutic window for its use in protecting against nephrotoxicity induced by heavy metals and chemotherapeutic agents.
2. Interaction with Environmental Pollutants
NAc-CE has been shown to interact with various environmental pollutants, enhancing cellular protection against oxidative damage caused by substances like copper oxide nanoparticles . This interaction underscores its role as an environmental protectant.
1. Protective Effects Against Chemotherapy-Induced Toxicity
A study investigating the protective effects of NAc-CE on RTECs exposed to cisplatin revealed that it mitigated DNA damage caused by this chemotherapeutic agent. The compound's ability to activate repair pathways suggests its utility in reducing nephrotoxicity associated with cancer treatments .
2. Dietary Sources and Health Implications
NAc-CE is present in certain dietary sources, such as Acacia seeds, where it influences protein utilization in animals . Understanding its dietary implications can provide insights into its role in human health and disease prevention.
Comparative Table of Biological Activities
| Activity Type | This compound | S-Carboxymethyl-L-cysteine (CMC) |
|---|---|---|
| Antioxidant Activity | Activates Nrf2 pathway | Strong antioxidant properties |
| Cytotoxicity | Non-cytotoxic at therapeutic levels | Mild cytotoxicity at high doses |
| Detoxification | Effective against acrylamide | Used in chronic obstructive pulmonary disease |
| Protective Mechanism | Protects against heavy metals | Mucolytic activity |
Q & A
Basic Research Questions
Q. What are the established analytical methods for detecting and quantifying N-Acetyl-S-(2-carboxyethyl)-L-cysteine in biological matrices?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Isotope dilution with deuterated internal standards (e.g., N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6) improves accuracy in urine or plasma analysis. Protocols often involve solid-phase extraction followed by reverse-phase separation, with detection limits as low as 0.1 ng/mL .
- Comparison of Methods:
| Method | Sensitivity (LOD) | Matrix Applicability |
|---|---|---|
| LC-MS/MS | 0.1 ng/mL | Urine, plasma |
| GC-MS | 1.0 ng/mL | Requires derivatization |
| ELISA | 5.0 ng/mL | Limited commercial availability |
Q. How is this compound synthesized, and what are critical reaction conditions?
- Synthesis Protocol: The compound is typically synthesized via nucleophilic substitution of N-acetyl-L-cysteine with 2-carboxyethylating agents (e.g., acrylonitrile derivatives). Reaction optimization includes pH control (7.5–8.5 using phosphate buffer), temperature (37°C), and protection of the thiol group to prevent disulfide formation. Yields exceeding 70% are achievable under inert atmospheres .
Q. What are the primary biological roles of this compound in toxicological studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
